(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid
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Description
(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.311. The purity is usually 95%.
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Scientific Research Applications
Structural Investigation and Quantum Chemical Calculations
(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid has been a subject of structural investigation using X-ray crystallography, spectroscopy, and quantum chemical calculations. Studies reveal its stabilization through various intermolecular interactions, highlighting the impact of methoxy substitution on molecular stability. Such insights are crucial for understanding its behavior in different chemical environments, potentially guiding its applications in material science and molecular engineering (Venkatesan et al., 2016).
Hydrogen-Bonded Network Structures
Research has demonstrated the ability of similar molecules to form hydrogen-bonded chain structures, which could have implications for the development of new materials with unique mechanical properties or for the design of novel drug-delivery systems (Yang et al., 2006).
Bioactive Compound Synthesis
The compound and its derivatives have been explored for their potential in synthesizing bioactive compounds, offering insights into antioxidant activities. This research could lead to the development of new pharmaceuticals or supplements with health benefits, particularly in combating oxidative stress (Xu et al., 2017).
Alternative to Phenolation in Polymer Chemistry
It's also investigated as an alternative to phenolation for enhancing the reactivity of molecules towards polymer formation. This has significant implications for creating sustainable and bio-based materials for a wide range of applications, promoting the use of renewable resources in the chemical industry (Trejo-Machin et al., 2017).
Selective Metal Ion Extraction
Moreover, the structure has been utilized in designing ligands for selective metal ion extraction, which is crucial for environmental cleanup and recycling processes. This application underscores the compound’s potential in addressing pollution and sustainability challenges (Hayashita et al., 1999).
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-7-13(8-10-17(18)19)11-14(16)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOWRUHHQOQDQD-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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